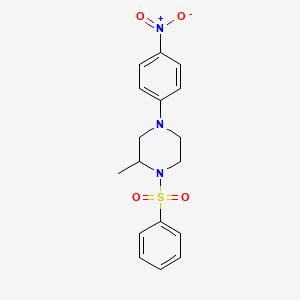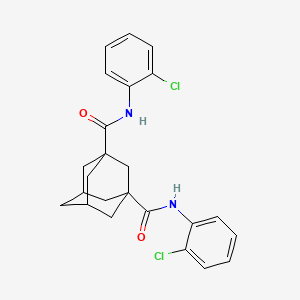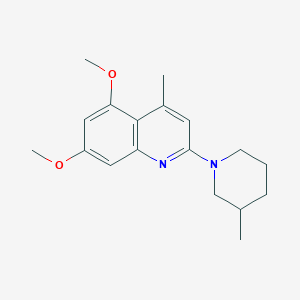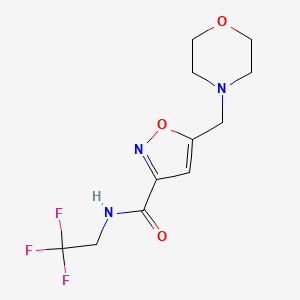
2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methyl group, a nitrophenyl group, and a phenylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the substituents. One common method involves the nitration of a phenylsulfonyl piperazine derivative, followed by methylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
化学反応の分析
Types of Reactions
2-Methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenylsulfonyl group can be reduced to a thiol group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include amino derivatives, thiol derivatives, and various substituted piperazines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonyl group may also play a role in modulating the compound’s activity by influencing its solubility and stability.
類似化合物との比較
Similar Compounds
- 2-Methyl-4-nitrophenyl isothiocyanate
- N-(2-methyl-4-nitrophenyl)benzamide
- 4-Methyl-2-nitrophenol
Uniqueness
2-Methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine is unique due to the presence of both a nitrophenyl and a phenylsulfonyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
1-(benzenesulfonyl)-2-methyl-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-14-13-18(15-7-9-16(10-8-15)20(21)22)11-12-19(14)25(23,24)17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHYQHRQFNYPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B5102167.png)
![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-fluorobenzamide](/img/structure/B5102169.png)

![2-[3-(2-Methoxyphenoxy)propoxy]-1-methyl-4-propan-2-ylbenzene](/img/structure/B5102183.png)
![(Z)-4-[4-chloro-3-[(2-phenylacetyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B5102188.png)
![1-(2-ethoxyphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5102190.png)

![N'-[[3-[[[2-oxo-2-(3-propan-2-yloxypropylamino)acetyl]amino]methyl]phenyl]methyl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B5102201.png)
![1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5102208.png)

![5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5102224.png)

![2,4-Dichloro-1-[5-(2,4-dichloronaphthalen-1-yl)oxypentoxy]naphthalene](/img/structure/B5102240.png)
![N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide](/img/structure/B5102244.png)
